tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
Brand Name:
Vulcanchem
CAS No.:
162539-73-3
VCID:
VC20919825
InChI:
InChI=1S/C37H58N4O8/c1-36(2,3)48-34(44)39-30(23-27-11-8-7-9-12-27)32(42)25-38-26-33(43)31(40-35(45)49-37(4,5)6)24-28-13-15-29(16-14-28)47-20-10-17-41-18-21-46-22-19-41/h7-9,11-16,30-33,38,42-43H,10,17-26H2,1-6H3,(H,39,44)(H,40,45)/t30-,31-,32+,33+/m0/s1
SMILES:
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCCN3CCOCC3)NC(=O)OC(C)(C)C)O)O
Molecular Formula:
C37H58N4O8
Molecular Weight:
686.9 g/mol
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
CAS No.: 162539-73-3
Cat. No.: VC20919825
Molecular Formula: C37H58N4O8
Molecular Weight: 686.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162539-73-3 |
|---|---|
| Molecular Formula | C37H58N4O8 |
| Molecular Weight | 686.9 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C37H58N4O8/c1-36(2,3)48-34(44)39-30(23-27-11-8-7-9-12-27)32(42)25-38-26-33(43)31(40-35(45)49-37(4,5)6)24-28-13-15-29(16-14-28)47-20-10-17-41-18-21-46-22-19-41/h7-9,11-16,30-33,38,42-43H,10,17-26H2,1-6H3,(H,39,44)(H,40,45)/t30-,31-,32+,33+/m0/s1 |
| Standard InChI Key | GVGIURATDJMDNM-UYEZAFAQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCCCN3CCOCC3)NC(=O)OC(C)(C)C)O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCCN3CCOCC3)NC(=O)OC(C)(C)C)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCCN3CCOCC3)NC(=O)OC(C)(C)C)O)O |
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